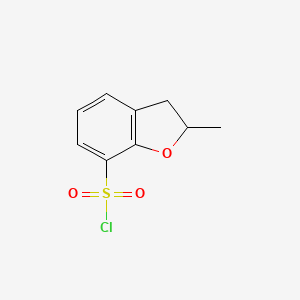

2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

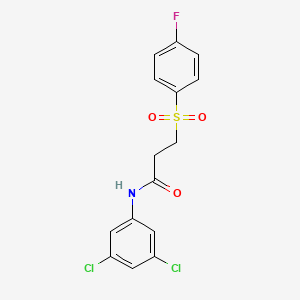

2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride (2MDBSC) is a chemical compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a white crystalline solid with a molecular weight of 248.36 g/mol and a melting point of 156-158 °C. 2MDBSC is a versatile reagent that can be used in various organic reactions such as aldehydes and ketones, esters, nitriles, amides, and alkyl halides. It is also used as a catalyst in the synthesis of heterocyclic compounds, and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Aplicaciones Científicas De Investigación

Friedel-Crafts Sulfonylation Reactions

This compound is utilized in Friedel-Crafts sulfonylation reactions, a process that forms the backbone of synthesizing sulfonylated aromatic compounds. For instance, it has been shown that 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, acting as unconventional reaction media, can significantly enhance the reactivity of substrates like benzene when sulfonylated, yielding almost quantitative yields under ambient conditions. This process underscores the efficiency of using such sulfonyl chlorides in ionic liquid media, offering a green and efficient route for the synthesis of diaryl sulfones, which are valuable in various chemical industries (S. Nara, J. Harjani, M. Salunkhe, 2001).

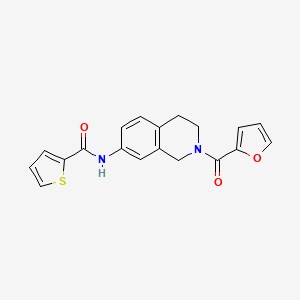

Synthesis of Benzimidazoles

Another application involves the synthesis of benzimidazole derivatives, which are of significant interest due to their biological activity. Ionic liquids containing sulfonic acid functionalized imidazolium salts in conjunction with FeCl3 have demonstrated efficiency in catalyzing the condensation of benzene-1,2-diamine with aromatic aldehydes, presenting a green and room-temperature route to these compounds. This highlights the compound's role in facilitating environmentally friendly chemical processes that yield high-value products (A. Khazaei et al., 2011).

Radical Addition Cascade Cyclizations

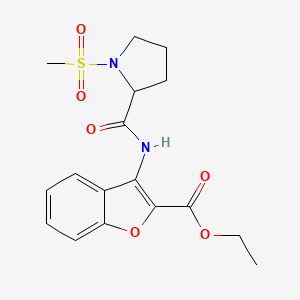

The compound also finds application in radical addition cascade cyclizations, particularly in the synthesis of methylsulfonylated and carbonylated benzofurans. This method, which leverages oxygen-linked 1,6-enynes as starting materials, demonstrates the versatility of such sulfonyl chlorides in initiating radical additions. This provides a straightforward approach to constructing benzofurans with dual functional groups, showcasing the compound's utility in synthesizing complex molecular architectures (Jie Zhang et al., 2018).

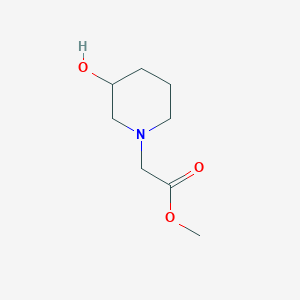

Synthesis of Antitumor Agents

In the realm of medicinal chemistry, derivatives of 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride have been evaluated for their potential as antitumor agents. Specifically, the synthesis and biological evaluation of dihydrobenzofuran lignans, obtained through a biomimetic sequence involving this compound, have shown promising activity against various human tumor cell lines. This indicates its potential application in the development of new chemotherapeutic agents (L. Pieters et al., 1999).

Propiedades

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-6-5-7-3-2-4-8(9(7)13-6)14(10,11)12/h2-4,6H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNZZQZYEYIKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2700584.png)

![2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2700587.png)

![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)

![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)